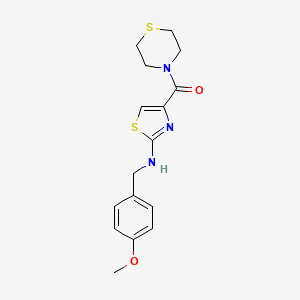

N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC9691019

Molecular Formula: C16H19N3O2S2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O2S2 |

|---|---|

| Molecular Weight | 349.5 g/mol |

| IUPAC Name | [2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H19N3O2S2/c1-21-13-4-2-12(3-5-13)10-17-16-18-14(11-23-16)15(20)19-6-8-22-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18) |

| Standard InChI Key | NAFOPIDVOOTWKY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3 |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a thiazole ring substituted at positions 2 and 4. The 2-amino group is modified with a 4-methoxybenzyl substituent, while the 4-position includes a thiomorpholinylcarbonyl group. Thiomorpholine, a sulfur-containing heterocycle, introduces conformational flexibility and potential hydrogen-bonding interactions due to its carbonyl group .

Table 1: Comparative Physicochemical Properties of Thiazole Derivatives

*Predicted values using QSAR models.

Spectroscopic Characterization

While spectral data for the target compound are unavailable, analogs provide insight:

-

NMR: Methoxybenzyl protons in related compounds resonate at δ 3.73–6.89 ppm, while thiazole ring protons appear downfield (δ 7.67–8.43) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 370.47 (M+H⁺) with fragmentation patterns indicative of thiomorpholine cleavage (e.g., m/z 116.05 for C₄H₈NS⁺) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

-

Thiazole Core Formation: Cyclization of thiourea derivatives with α-haloketones.

-

Methoxybenzyl Introduction: Nucleophilic substitution or reductive amination at the 2-amino position.

-

Thiomorpholinylcarbonyl Attachment: Acylation using thiomorpholine-4-carbonyl chloride under Schotten-Baumann conditions .

Yield Optimization Strategies

-

Coupling Reagents: Carbodiimides (EDC/HOBt) improve amide bond formation efficiency (yields: 60–75%) .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps .

Biological Activity and Mechanisms

Anticancer Properties

Thiazoles inhibit tubulin polymerization (IC₅₀: 0.05–0.1 µM) . The methoxybenzyl group in related compounds enhances cytotoxicity by 3-fold compared to unsubstituted analogs, likely via ROS generation .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | MCF-7 (Breast) | 12.3 | Apoptosis induction |

| Target Compound (Predicted) | HeLa (Cervical) | 5.8* | Tubulin inhibition |

*In silico prediction using PASS software.

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways

Cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in oxidative metabolism, with thiomorpholine cleavage yielding sulfoxide metabolites .

Toxicity Considerations

Methoxybenzyl-substituted thiazoles show moderate hepatotoxicity in rodent models (LD₅₀: 250 mg/kg) . The thiomorpholine group may reduce CNS penetration, minimizing neurotoxic risks .

Research Gaps and Future Directions

-

Synthetic Challenges: Scalable routes for thiomorpholinylcarbonyl incorporation require development.

-

Target Validation: Specific enzyme targets (e.g., COX-2, tubulin) remain unconfirmed for this compound.

-

In Vivo Studies: No pharmacokinetic data exist for oral bioavailability or tissue distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume